molecular formula C6H8N2O3S B6247074 4-methanesulfonyl-6-methoxypyrimidine CAS No. 98135-08-1

4-methanesulfonyl-6-methoxypyrimidine

Cat. No.: B6247074
CAS No.: 98135-08-1
M. Wt: 188.2
InChI Key:
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Description

4-Methanesulfonyl-6-methoxypyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has gained significant attention due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methanesulfonyl-6-methoxypyrimidine involves several steps. One common method includes the following steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction parameters and efficient handling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonyl-6-methoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Methanesulfonyl-6-methoxypyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as inflammation, cell proliferation, and apoptosis. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylphenol: A related compound used in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

    2-Aminopyrimidine Derivatives: These compounds have similar structural features and are studied for their antitrypanosomal and antimalarial activities.

Uniqueness

4-Methanesulfonyl-6-methoxypyrimidine stands out due to its unique combination of a methanesulfonyl group and a methoxy group on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-methoxy-6-methylsulfonylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-6(8-4-7-5)12(2,9)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMGYJUEMIXLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=N1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98135-08-1
Record name 4-methanesulfonyl-6-methoxypyrimidine
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